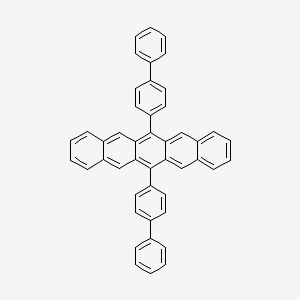

6,13-Bis(4-biphenylyl)pentacene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,13-Bis(4-biphenylyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its excellent charge transport properties. This compound is particularly notable for its enhanced solubility and stability, making it a valuable material in the field of organic electronics, especially in organic field-effect transistors (OFETs) and other flexible electronic devices .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,13-Bis(4-biphenylyl)pentacene typically involves the functionalization of pentacene at the 6 and 13 positions. One common method includes the use of 6,13-pentacenequinone and organolithium reagents to prepare 6,13-dihydropentacene at low temperatures (0°C). This intermediate is then reduced using tin(II) chloride and hydrochloric acid at room temperature to yield the desired pentacene derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, including controlled temperature reactions and purification processes such as recrystallization and chromatography to ensure high purity and yield .

化学反応の分析

Types of Reactions: 6,13-Bis(4-biphenylyl)pentacene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can revert oxidized forms back to the original pentacene derivative.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the pentacene framework.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and organometallic compounds are used under controlled conditions to achieve selective substitution.

Major Products: The major products formed from these reactions include various substituted pentacene derivatives, quinones, and reduced forms of the compound .

科学的研究の応用

6,13-Bis(4-biphenylyl)pentacene has a wide range of scientific research applications:

Chemistry: Used as a material in organic synthesis and as a precursor for other functionalized pentacene derivatives.

Biology: Investigated for its potential use in bioelectronics and biosensors due to its electronic properties.

Medicine: Explored for applications in drug delivery systems and as a component in diagnostic devices.

作用機序

The mechanism by which 6,13-Bis(4-biphenylyl)pentacene exerts its effects is primarily through its ability to facilitate charge transport. The compound’s extended π-electron system allows for efficient charge delocalization, which is crucial for its performance in electronic devices. The molecular targets include the active layers in OFETs and OPVs, where it interacts with other organic semiconductors to enhance device performance .

類似化合物との比較

- 6,13-Bis(4-butylphenyl)pentacene

- 6,13-Bis(m-tolyl)pentacene

- 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene)

Comparison: 6,13-Bis(4-biphenylyl)pentacene is unique due to its specific biphenyl substituents, which enhance its solubility and stability compared to other derivatives. For instance, TIPS-pentacene is known for its high solubility and stability, but this compound offers a different balance of electronic properties and processability, making it suitable for specific applications in flexible electronics .

生物活性

6,13-Bis(4-biphenylyl)pentacene is a compound of significant interest in the fields of organic electronics and biochemistry. Its unique structural properties and electronic characteristics make it a candidate for various applications, including organic semiconductors and potential biomedical uses. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical interactions, and implications for research and industry.

This compound is characterized by its high charge mobility and stability, which are crucial for its applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound exhibits solubility in various organic solvents, such as chloroform and toluene, facilitating its use in diverse chemical environments.

Target Interactions

The primary biological activity of this compound involves its interaction with various biomolecules. It has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity. This interaction can alter metabolic pathways, potentially affecting drug metabolism and efficacy.

Cellular Effects

The compound has profound effects on cellular processes. It modulates cell signaling pathways and gene expression by interacting with transcription factors. For instance, it can enhance or inhibit the activity of specific kinases, leading to downstream effects on cellular functions such as proliferation and differentiation.

Biochemical Pathways

This compound participates in several metabolic pathways. Its metabolism by cytochrome P450 enzymes leads to the formation of various metabolites that may have distinct biological activities. These metabolites can further influence metabolic flux and the levels of different metabolites within cells.

In Vitro Studies

In laboratory settings, studies have shown that this compound can enhance cell survival at low concentrations while exhibiting cytotoxic effects at higher doses. For example, a study demonstrated that exposure to this compound increased cell viability in certain cancer cell lines but induced oxidative stress at elevated concentrations.

In Vivo Studies

Animal model studies reveal that the biological responses to this compound vary significantly with dosage. Low doses may promote cellular functions like survival and proliferation, while high doses can lead to apoptosis and other toxic effects. These findings underscore the importance of dosage in determining the compound's biological impact.

Summary of Biological Activity

The table below summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Target Enzymes | Cytochrome P450 |

| Cellular Effects | Modulates signaling pathways; affects gene expression |

| Dosage Effects | Low doses promote survival; high doses induce toxicity |

| Metabolic Pathways | Metabolized by cytochrome P450; forms various metabolites |

| Stability | Relatively stable under standard conditions; sensitive to light and oxygen |

特性

IUPAC Name |

6,13-bis(4-phenylphenyl)pentacene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H30/c1-3-11-31(12-4-1)33-19-23-35(24-20-33)45-41-27-37-15-7-9-17-39(37)29-43(41)46(44-30-40-18-10-8-16-38(40)28-42(44)45)36-25-21-34(22-26-36)32-13-5-2-6-14-32/h1-30H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPCFCMBWVLRFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C5C=CC=CC5=CC4=C(C6=CC7=CC=CC=C7C=C63)C8=CC=C(C=C8)C9=CC=CC=C9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。